2,4-Dichloro-5,7-difluoroquinazoline
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Overview
Description
2,4-Dichloro-5,7-difluoroquinazoline is a heterocyclic aromatic compound with the molecular formula C8H2Cl2F2N2. It is a derivative of quinazoline, characterized by the presence of two chlorine atoms at positions 2 and 4, and two fluorine atoms at positions 5 and 7 on the quinazoline ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5,7-difluoroquinazoline typically involves the chlorination and fluorination of quinazoline derivatives. One common method includes the reaction of ortho-aminobenzoic acid with potassium cyanate to form 2,4-quinazoline diones, followed by chlorination and fluorination reactions . The reaction conditions often involve the use of non-toxic solvents and accessible raw materials, making the process suitable for industrial production .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and cost-effectiveness. The use of fatty amines as solvents and controlled reaction temperatures between 20 and 100°C are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5,7-difluoroquinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 are reactive sites for nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary amines and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
2,4-Dichloro-5,7-difluoroquinazoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5,7-difluoroquinazoline involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects . The exact pathways and molecular targets are still under investigation, but its ability to interfere with DNA synthesis and repair mechanisms is a key area of research .
Comparison with Similar Compounds
2,4-Dichloro-6,8-difluoroquinazoline: Similar in structure but with fluorine atoms at positions 6 and 8.
2,4-Dichloroquinazoline: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.
Uniqueness: 2,4-Dichloro-5,7-difluoroquinazoline is unique due to the specific positioning of chlorine and fluorine atoms, which enhances its reactivity and potential biological activities compared to other quinazoline derivatives .
Properties
Molecular Formula |
C8H2Cl2F2N2 |
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Molecular Weight |
235.01 g/mol |
IUPAC Name |
2,4-dichloro-5,7-difluoroquinazoline |
InChI |
InChI=1S/C8H2Cl2F2N2/c9-7-6-4(12)1-3(11)2-5(6)13-8(10)14-7/h1-2H |
InChI Key |
MGCSHQRFUIAIDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(N=C2Cl)Cl)F)F |
Origin of Product |
United States |
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